5-benzyl-7-(3,4-dimethoxyphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Overview
Description
5-benzyl-7-(3,4-dimethoxyphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a thiazole ring fused with a pyridazine ring, and it is substituted with benzyl and dimethoxyphenyl groups. The unique structure of this compound makes it a promising candidate for various scientific research applications.
Mechanism of Action
Mode of Action
It is known that many thiazolo-pyridine analogues have antioxidant activity . They may interact with their targets by donating an electron to neutralize reactive oxygen species (ROS), thereby preventing cellular damage .
Biochemical Pathways
Given its potential antioxidant activity, it may be involved in pathways related to oxidative stress and cellular defense mechanisms .
Result of Action
Based on its potential antioxidant activity, it may help in neutralizing ros, thereby preventing cellular damage and potentially contributing to the prevention of various diseases associated with oxidative stress .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .
Preparation Methods
The synthesis of 5-benzyl-7-(3,4-dimethoxyphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:
Claisen-Schmidt Condensation: This reaction involves the condensation of an aromatic aldehyde with a ketone to form a monoketone curcumin analogue.
Intermolecular Cyclization: The monoketone curcumin analogue undergoes cyclization under reflux conditions to form the desired thiazolo-pyridazine compound.
Industrial production methods for this compound would likely involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity.
Chemical Reactions Analysis
5-benzyl-7-(3,4-dimethoxyphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
5-benzyl-7-(3,4-dimethoxyphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one has several scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It has shown potential as an antioxidant, with moderate activity in scavenging free radicals.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Comparison with Similar Compounds
5-benzyl-7-(3,4-dimethoxyphenyl)-2-methyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one can be compared with other thiazole and pyridazine derivatives. Similar compounds include:
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which also contain the thiazole ring, exhibit antimicrobial and antiviral activities.
Pyridazine Derivatives: Compounds such as pyridazine-based anti-inflammatory agents share structural similarities and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the thiazole and pyridazine rings, which contribute to its distinct biological activities.
Properties
IUPAC Name |
5-benzyl-7-(3,4-dimethoxyphenyl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-13-22-19-20(28-13)18(15-9-10-16(26-2)17(11-15)27-3)23-24(21(19)25)12-14-7-5-4-6-8-14/h4-11H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEBXJLSGQUBGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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